![molecular formula C7H3BrClN3 B11774386 6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)
6-Bromo-2-chloropyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidone is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent like thionyl chloride.
Analyse Chemischer Reaktionen
6-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the compound.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Research: The compound is studied for its potential as a chemokine receptor antagonist, particularly targeting the CXCR2 receptor.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing inflammation and immune response . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-chloropyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
6-Bromo-4-chloropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Contains a thiophene ring instead of a pyridine ring.
These compounds share similar chemical properties but may have different biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Eigenschaften
Molekularformel |
C7H3BrClN3 |
|---|---|
Molekulargewicht |
244.47 g/mol |
IUPAC-Name |
6-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-1-4-2-11-7(9)12-5(4)3-10-6/h1-3H |
InChI-Schlüssel |
PDBUNIGPAKDZIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NC2=CN=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




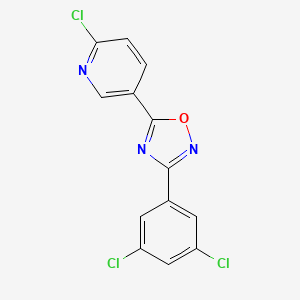
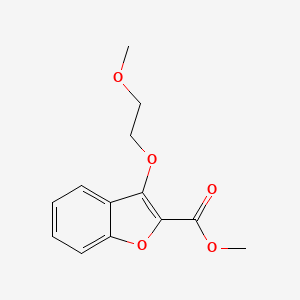

![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
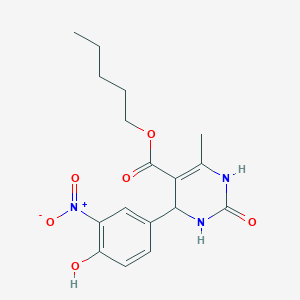
![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
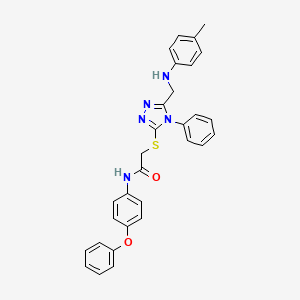
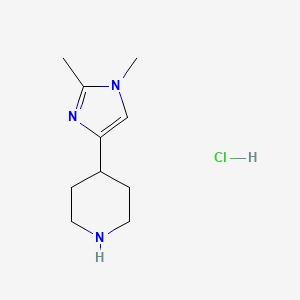
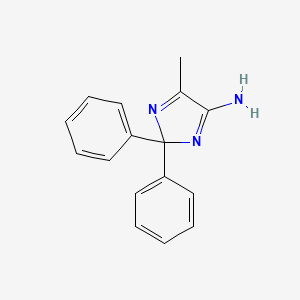
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)


